molecular formula C17H17N3O4 B11455552 5-(3,4-dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3,4-dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11455552
M. Wt: 327.33 g/mol
InChI Key: VPRKXUUAGFBPNQ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and two methyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization and methylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and two methyl groups on the pyrido[2,3-d]pyrimidine core sets it apart from other similar compounds.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H17N3O4/c1-19-15-14(16(21)20(2)17(19)22)11(7-8-18-15)10-5-6-12(23-3)13(9-10)24-4/h5-9H,1-4H3

InChI Key

VPRKXUUAGFBPNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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